![molecular formula C17H19ClO4S2 B14378736 1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-87-3](/img/structure/B14378736.png)
1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorinated pentane chain linked to two benzene rings via sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene typically involves the chlorination of pentane followed by sulfonylation reactions. The process begins with the chlorination of pentane to produce 1-chloropentane . This intermediate is then reacted with benzene sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the sulfonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different sulfonyl or sulfone compounds.
Applications De Recherche Scientifique
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 1,1’-[(E)-Ethene-1,2-diyl]dibenzene : Similar structure but with an ethene linkage instead of a chlorinated pentane chain.
- 1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene : Contains a cyclopropyl group, offering different chemical properties.
- 5-Chloropentane-1,1-diol : Similar chlorinated pentane chain but with hydroxyl groups instead of sulfonyl groups.
Propriétés
Numéro CAS |
89593-87-3 |
|---|---|
Formule moléculaire |
C17H19ClO4S2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-5-chloropentyl]sulfonylbenzene |
InChI |
InChI=1S/C17H19ClO4S2/c18-14-8-7-13-17(23(19,20)15-9-3-1-4-10-15)24(21,22)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
Clé InChI |
FRVDIVOWFRSIGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(CCCCCl)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


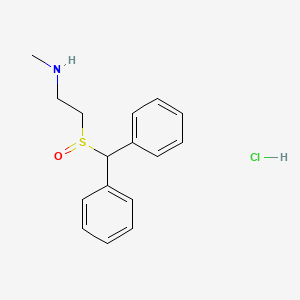
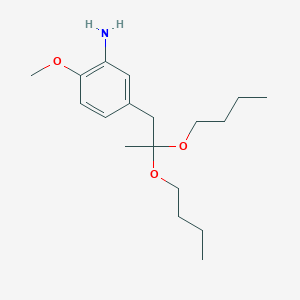
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
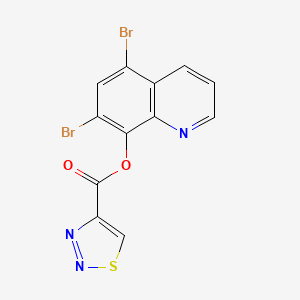
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
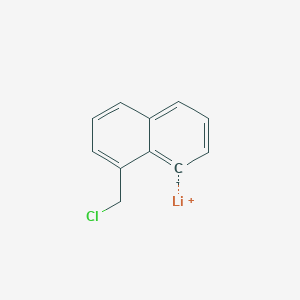
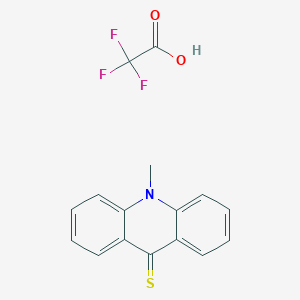
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
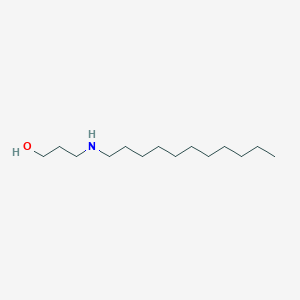
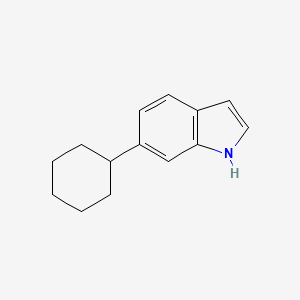
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)

